molecular formula C18H21NO2S B2426007 2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one CAS No. 1396715-79-9

2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2426007
CAS No.: 1396715-79-9
M. Wt: 315.43
InChI Key: OARPLJZLXMZHCR-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one is a synthetic organic compound that features a phenoxy group, a piperidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxy-1-(4-(pyridin-2-yl)piperidin-1-yl)propan-1-one
  • 2-Phenoxy-1-(4-(furan-2-yl)piperidin-1-yl)propan-1-one
  • 2-Phenoxy-1-(4-(benzofuran-2-yl)piperidin-1-yl)propan-1-one

Uniqueness

2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one is unique due to the presence of the thiophene moiety, which can impart distinct electronic and steric properties.

Biological Activity

2-Phenoxy-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one, also known by its CAS number 1396715-79-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO2SC_{18}H_{21}NO_2S, with a molecular weight of 315.4 g/mol. The compound features a piperidine ring substituted with a thiophene group and a phenoxy moiety, contributing to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Piperidine Intermediate : A cyclization reaction forms the piperidine ring.
  • Thiophene Attachment : The thiophene moiety is introduced via palladium-catalyzed cross-coupling methods.
  • Phenoxy Group Introduction : A nucleophilic substitution reaction attaches the phenoxy group to the piperidine structure.

These synthetic routes are optimized for yield and purity, employing advanced techniques such as continuous flow reactors and chromatography for purification.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The compound may modulate the activity of certain G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways related to neuropsychiatric disorders and other conditions .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Dopamine Receptor Modulation : Preliminary studies suggest that it may act as a selective agonist for dopamine D3 receptors, potentially influencing dopaminergic signaling pathways associated with mood regulation and neuroprotection .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example, compounds structurally similar to this one have shown significant cytotoxicity against MCF-7 breast cancer cells, indicating potential anti-cancer properties .

CompoundCell LineIC50 (µM)Reference
2-Phe...MCF-7<10
Similar CompoundHCT 1164.363

Neuroprotective Effects

Further research has indicated that compounds within this class may protect dopaminergic neurons from degeneration, which is particularly relevant for conditions like Parkinson's disease. This protective effect could be linked to their selective action on dopamine receptors .

Properties

IUPAC Name

2-phenoxy-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-14(21-16-6-3-2-4-7-16)18(20)19-11-9-15(10-12-19)17-8-5-13-22-17/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARPLJZLXMZHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=CC=CS2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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